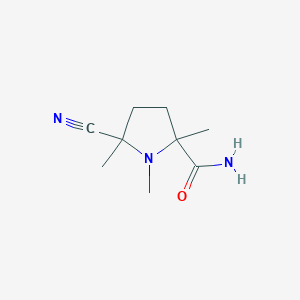![molecular formula C41H48O14 B12870904 (2R,2'R,3S,3'R,4R,4'S,5R,5'S,6S,6'R)-6'-(Acetoxymethyl)-3,4,5-tris(benzyloxy)-3'-hydroxy-6-methyloctahydro-2H,2'H-[2,3'-bipyran]-2',4',5'-triyl triacetate](/img/structure/B12870904.png)
(2R,2'R,3S,3'R,4R,4'S,5R,5'S,6S,6'R)-6'-(Acetoxymethyl)-3,4,5-tris(benzyloxy)-3'-hydroxy-6-methyloctahydro-2H,2'H-[2,3'-bipyran]-2',4',5'-triyl triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,2’R,3S,3’R,4R,4’S,5R,5’S,6S,6’R)-6’-(Acetoxymethyl)-3,4,5-tris(benzyloxy)-3’-hydroxy-6-methyloctahydro-2H,2’H-[2,3’-bipyran]-2’,4’,5’-triyl triacetate is a complex organic molecule with multiple functional groups It is characterized by its octahydro-2H,2’H-[2,3’-bipyran] core structure, which is substituted with acetoxymethyl, benzyloxy, hydroxy, and methyloctahydro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the bipyran core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the octahydro-2H,2’H-[2,3’-bipyran] core.
Introduction of functional groups: The acetoxymethyl, benzyloxy, hydroxy, and methyloctahydro groups are introduced through a series of substitution and addition reactions. Common reagents used in these steps include acetyl chloride, benzyl alcohol, and various protecting groups to ensure selective reactions.
Final acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving acetylation and deacetylation processes.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and coatings.
作用机制
The compound exerts its effects through interactions with specific molecular targets. For example, the acetoxymethyl and benzyloxy groups can interact with enzymes involved in acetylation and deacetylation processes, potentially inhibiting their activity. The hydroxy and methyloctahydro groups can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and enhancing its biological activity.
相似化合物的比较
Similar Compounds
- (2R,2’R,3S,3’R,4R,4’S,5R,5’S,6S,6’R)-6’-(Hydroxymethyl)-3,4,5-tris(benzyloxy)-3’-hydroxy-6-methyloctahydro-2H,2’H-[2,3’-bipyran]-2’,4’,5’-triyl triacetate
- (2R,2’R,3S,3’R,4R,4’S,5R,5’S,6S,6’R)-6’-(Methoxymethyl)-3,4,5-tris(benzyloxy)-3’-hydroxy-6-methyloctahydro-2H,2’H-[2,3’-bipyran]-2’,4’,5’-triyl triacetate
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry. The presence of acetoxymethyl, benzyloxy, and hydroxy groups in a specific stereochemical arrangement allows for unique interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C41H48O14 |
|---|---|
分子量 |
764.8 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5R,6R)-3,4,6-triacetyloxy-5-hydroxy-5-[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C41H48O14/c1-25-34(48-21-30-15-9-6-10-16-30)36(49-22-31-17-11-7-12-18-31)37(50-23-32-19-13-8-14-20-32)39(51-25)41(46)38(53-28(4)44)35(52-27(3)43)33(24-47-26(2)42)55-40(41)54-29(5)45/h6-20,25,33-40,46H,21-24H2,1-5H3/t25-,33+,34+,35-,36+,37-,38-,39+,40-,41-/m0/s1 |
InChI 键 |
MZFQGHWURZKYRY-WZJFYCJDSA-N |
手性 SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)[C@]2([C@H]([C@H]([C@H](O[C@@H]2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
规范 SMILES |
CC1C(C(C(C(O1)C2(C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


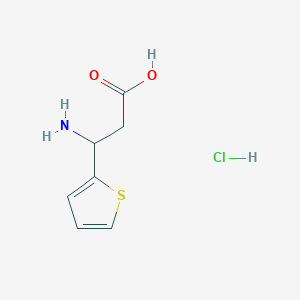
![(S)-2'-(Dimethylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12870840.png)
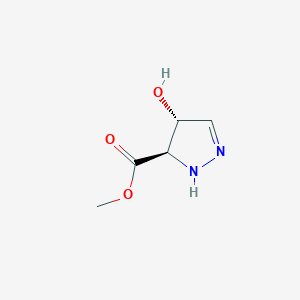

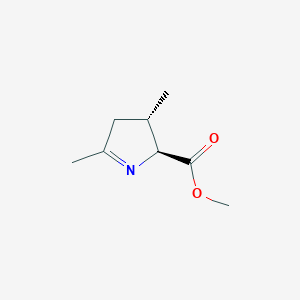
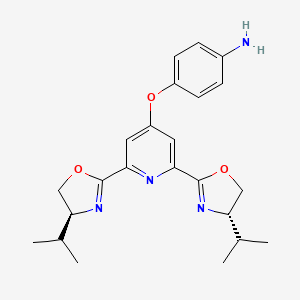
![2-(Aminomethyl)-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12870870.png)
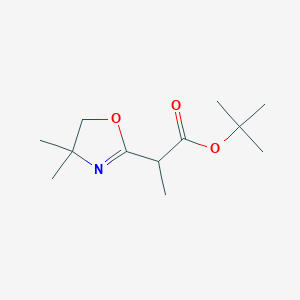
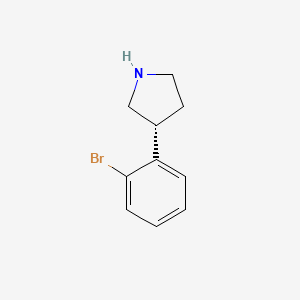


![2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12870912.png)
![1-(3-Methylthiomorpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B12870918.png)
